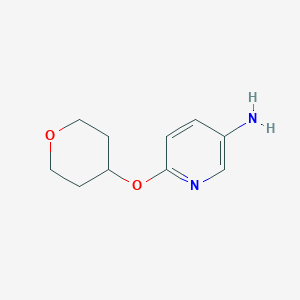
6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine
Vue d'ensemble
Description
“6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 g/mol . The compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The InChI code for “6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine” is 1S/C10H14N2O2/c11-8-1-2-10 (12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 .Applications De Recherche Scientifique
Chemical Synthesis and Transformations
The compound 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine is involved in various chemical synthesis and transformations. For example, it has been used in the synthesis of 2-dialkylamino-2H-pyrans from tetra- and pentasubstituted pyrylium salts. This reaction is characterized by its regioselectivity, leading to 2H-pyrans with distinct substituents at specific positions in the heterocyclic ring. These compounds have been identified as key intermediates in the synthesis of several organic compounds and have potential applications in pharmaceuticals and materials science (Fischer, Zimmermann, & Weissenfels, 1983).
Novel Synthesis Techniques
Innovative synthesis techniques involving 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine have been explored. One such method is the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. This technique demonstrates the compound's utility in creating complex molecular structures efficiently and is indicative of its potential in developing new pharmaceuticals or fine chemicals (Melekhina et al., 2019).
Development of Heterocyclic Compounds
The compound is also pivotal in the development of various heterocyclic compounds. For instance, it has been used in the synthesis of highly substituted pyrrolidinones and pyridones, showcasing its versatility in organic chemistry. These heterocyclic compounds have significant importance due to their potential biological activities and applications in drug development (Beck, Picard, Herdtweck, & Dömling, 2004).
Antimicrobial and Anticoccidial Activities
Research has shown that derivatives of 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine exhibit antimicrobial and anticoccidial activities. This is significant in the search for new antimicrobial agents and provides a basis for further pharmaceutical research in this area (Georgiadis, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
6-(oxan-4-yloxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUAJFYPTQYCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



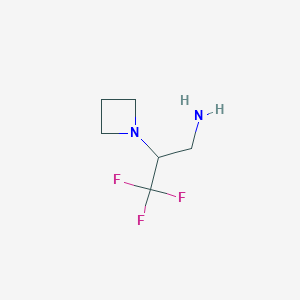
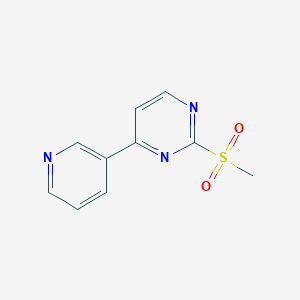
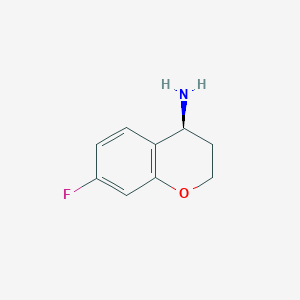

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)


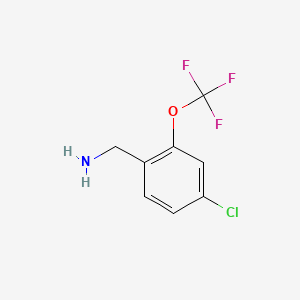
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
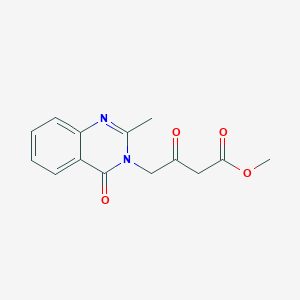
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
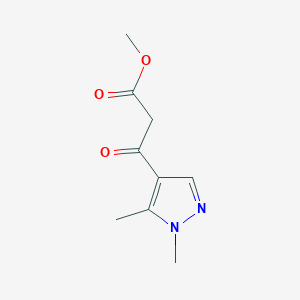
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)